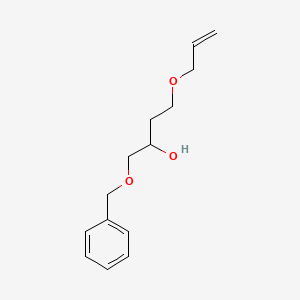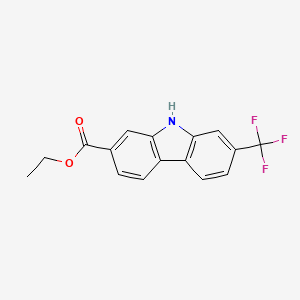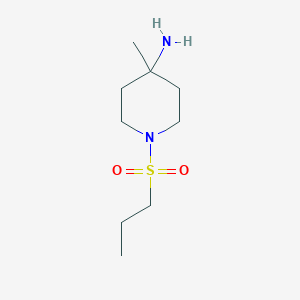![molecular formula C16H13NOS B12593902 Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one CAS No. 634153-14-3](/img/structure/B12593902.png)
Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and three-dimensional structures. The presence of both pyrrolidine and thioxanthene moieties in its structure makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one typically involves multi-component reactions. One common method is the [3+2] cycloaddition reaction of azomethine ylides with suitable dipolarophiles. Azomethine ylides can be generated in situ from the reaction of isatin with amino acids such as sarcosine or proline . The reaction is usually carried out in the presence of a catalyst under mild heating conditions to achieve good yields.
Industrial Production Methods
Industrial production of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The deposition method and mild heating are crucial factors for product formation .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[pyrrolidine-3,3’-oxindole]: Known for its anticancer properties and ability to induce apoptotic cell death in cancer cells.
Spiro[pyrrolidine-3,2’-oxindole]: Exhibits similar biological activities but with different structural features and reactivity.
Uniqueness
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one stands out due to the presence of the thioxanthene moiety, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with enhanced performance and specificity.
Eigenschaften
CAS-Nummer |
634153-14-3 |
|---|---|
Molekularformel |
C16H13NOS |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
spiro[pyrrolidine-4,9'-thioxanthene]-2-one |
InChI |
InChI=1S/C16H13NOS/c18-15-9-16(10-17-15)11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18) |
InChI-Schlüssel |
KLRUXWXQKBUPID-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NCC12C3=CC=CC=C3SC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)
propanedinitrile](/img/structure/B12593841.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)

![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
germane](/img/structure/B12593878.png)




propanedinitrile](/img/structure/B12593916.png)

